
4-Bromo-N1,N1-dipropylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through different methods. For instance, the Schiemann reaction and bromination were used to synthesize 1-bromo-2,4-difluorobenzene, achieving a high yield and purity . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination, with factors such as raw material rate, reaction time, and temperature being crucial for the reaction . The synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water also resulted in a high yield and purity, indicating the effectiveness of this method . These studies suggest that the synthesis of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine could potentially be carried out through similar bromination reactions, possibly starting from an appropriate diamine precursor.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often confirmed using various spectroscopic techniques. For example, the structure of synthesized compounds was characterized by GC-MS and 1H NMR techniques , as well as IR and NMR spectrometry . These methods would likely be applicable for confirming the structure of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine once synthesized.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can vary widely. For example, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene were investigated, showing significant differences in fluorescence intensity between the solution and solid states, indicating aggregation-induced emission (AIE) characteristics . While the specific properties of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine are not discussed, similar analyses could be conducted to determine its photophysical properties, solubility, melting point, and other relevant physical and chemical characteristics.
Applications De Recherche Scientifique
1. Computational Study of Molecular Structure
A computational study on dibromobenzenes, including similar structures to 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine, revealed insights into their geometrical structures, molecular orbitals, and UV-vis spectra. The study found that the presence of bromine atoms causes a distortion in the benzene ring due to their high electronegativity. Additionally, these compounds exhibit distinct reactivity and electronic properties, such as small HOMO-LUMO energy gaps, indicating their potential in various applications like material science and spectroscopy (Wang et al., 2013).
2. Synthesis and Properties of Polyimides
Research on the synthesis and characterization of polyimides from novel diamine monomers showcases the versatility of compounds structurally related to 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine. These polyimides exhibit high thermal stability, favorable optical and electrical properties, and potential in light-emitting applications (Choi et al., 2010).
3. Synthesis and Biological Activity Studies of Phosphazenes
Compounds structurally similar to 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine have been used in the synthesis of phosphazenes. These studies not only shed light on the synthesis process but also explore the biological activity, offering insights into the potential medicinal applications of these compounds (Kuzey et al., 2020).
4. Synthesis and Antibacterial Activity of Benzene Derivatives
A series of novel benzene derivatives, synthesized from compounds similar to 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine, have demonstrated promising antibacterial activity. This highlights the potential of such compounds in developing new antibacterial agents (Hanumantappa et al., 2021).
Propriétés
IUPAC Name |
4-bromo-1-N,1-N-dipropylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2/c1-3-7-15(8-4-2)12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYFSTYWLRXBGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N1,N1-dipropylbenzene-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide](/img/structure/B1292108.png)
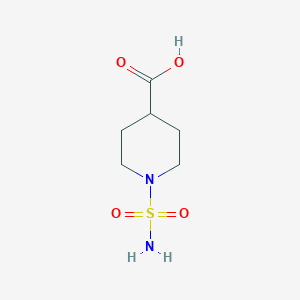
![1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1292115.png)
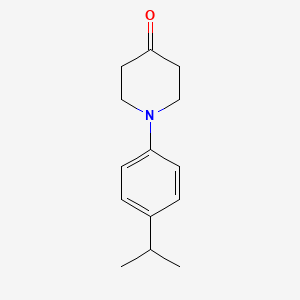
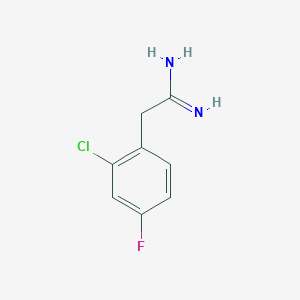
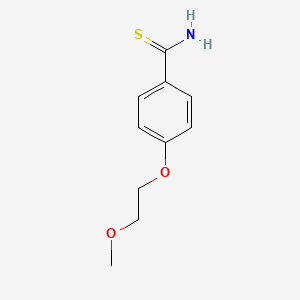
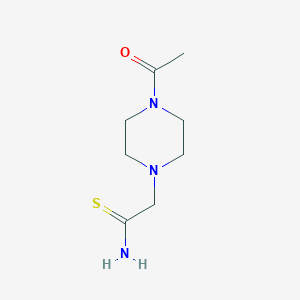
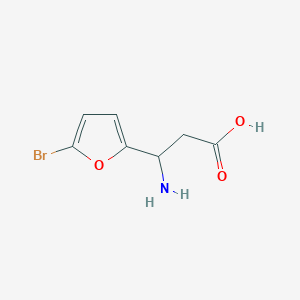
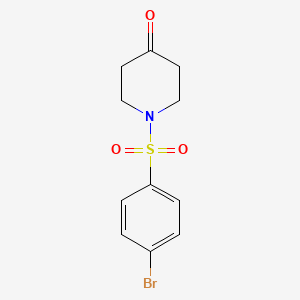
![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

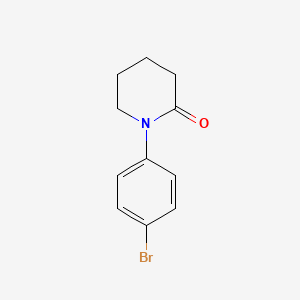
![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)
